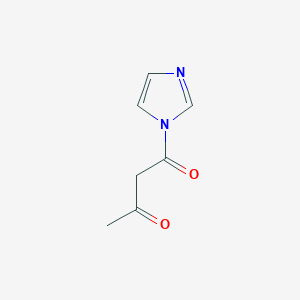

1-(1H-Imidazol-1-yl)butane-1,3-dione

Description

1-(1H-Imidazol-1-yl)butane-1,3-dione is a diketone derivative functionalized with a 1H-imidazole substituent. These compounds typically exhibit reactivity at the diketone moiety and biological activity influenced by the imidazole group, which is known for its role in coordination chemistry and pharmaceutical applications .

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

1-imidazol-1-ylbutane-1,3-dione |

InChI |

InChI=1S/C7H8N2O2/c1-6(10)4-7(11)9-3-2-8-5-9/h2-3,5H,4H2,1H3 |

InChI Key |

PQGKOTLSKNLYOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) typically involves the reaction of imidazole with a suitable 1,3-dioxobutyl precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The 1,3-dioxobutyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(1H-imidazol-1-yl)butane-1,3-dione analogs:

Biological Activity

1-(1H-Imidazol-1-yl)butane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features an imidazole ring, which is known for its biological significance in various natural products and pharmaceuticals. The presence of the butane-1,3-dione moiety contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by Madhavilatha et al. (2018) synthesized a series of oxadiazole derivatives related to imidazole compounds and evaluated their anticancer activity against several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The results demonstrated that certain derivatives showed potent anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | HeLa | 5.0 | Inhibits tubulin polymerization |

| 1b | MDA-MB-231 | 4.5 | Disrupts microtubule assembly |

| 1c | DU-145 | 6.0 | Induces apoptosis |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds with imidazole rings are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive evaluation of various imidazole derivatives showed promising antibacterial activity. For instance, a study found that imidazole-based compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Imidazole Derivative A | S. aureus | 0.0039 |

| Imidazole Derivative B | E. coli | 0.0195 |

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of this compound has been explored. Alkaloids and their derivatives often show effectiveness against fungal pathogens.

Case Study: Fungal Inhibition

A study assessing the antifungal effects of various monomeric alkaloids indicated that certain imidazole derivatives had significant activity against Candida albicans, with inhibition zones ranging from 18 mm to 24 mm depending on the concentration .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Imidazole Derivative C | C. albicans | 22 |

| Imidazole Derivative D | C. albicans | 19 |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1H-Imidazol-1-yl)butane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of butane-1,3-dione. Key steps include:

Imidazole Substitution : React butane-1,3-dione with 1H-imidazole under nucleophilic conditions (e.g., using a base like NaH in anhydrous THF at 0–5°C).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Optimization Tips :

- Temperature Control : Maintain low temperatures to avoid side reactions (e.g., keto-enol tautomerization).

- Catalyst Screening : Test bases (e.g., K₂CO₃, DBU) to improve yield .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Questions

Q. How can researchers resolve contradictions between experimental and computational data during structural elucidation?

- Methodological Answer :

Q. Multi-Technique Approach :

Q. Error Analysis :

- Assess solvent effects in computational models (e.g., PCM for polar aprotic solvents).

- Re-examine crystallization conditions (e.g., solvent polarity impacting tautomer stability) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Coordination Chemistry : Screen for metal-binding activity (e.g., platinum complexes for anticancer assays) by reacting with PtCl₂ in aqueous ethanol .

- Enzyme Inhibition Studies :

Target Selection : Focus on enzymes with imidazole-binding pockets (e.g., cytochrome P450).

Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values .

- Data Interpretation : Normalize activity against controls (e.g., imidazole-free analogs) to isolate scaffold-specific effects .

Q. How can reaction mechanisms involving this compound be probed experimentally?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the carbonyl group to track keto-enol equilibria via NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Trapping Intermediates : Use low-temperature NMR (-80°C in CD₂Cl₂) to stabilize reactive species .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer :

Q. Batch Comparison :

- Perform TLC/HPLC to check for impurities.

- Re-crystallize from different solvents (e.g., ethanol vs. dichloromethane) to assess polymorphic forms .

Q. Environmental Factors :

- Test hygroscopicity: Dry samples under vacuum (24 h) to eliminate solvent/water interference in IR .

Collaborative Validation : Share raw data (e.g., .cif files for X-ray) with independent labs for cross-verification .

Advanced Method Development

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Software : Use Gaussian or ORCA for DFT calculations.

- Workflow :

Geometry Optimization : Minimize energy at B3LYP/6-31G(d).

Transition State Search : Apply Nudged Elastic Band (NEB) method for reaction pathways.

Solvent Modeling : Include implicit solvent (e.g., SMD for DMSO) to mimic experimental conditions .

- Validation : Compare computed activation energies with experimental Arrhenius plots .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.